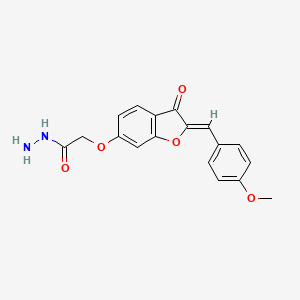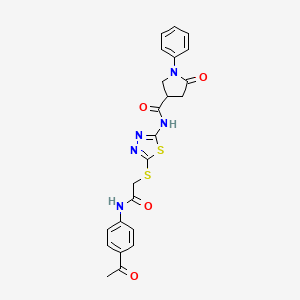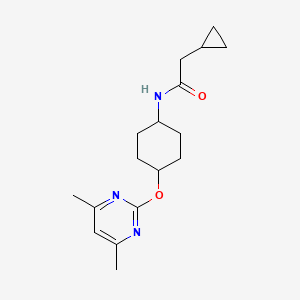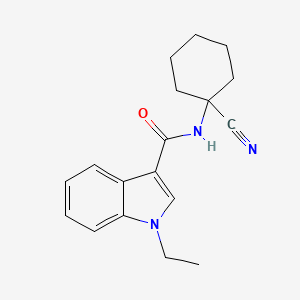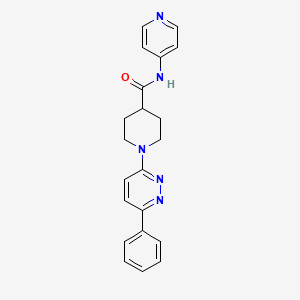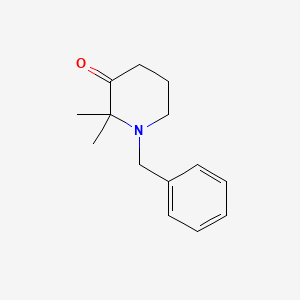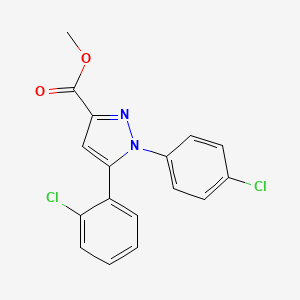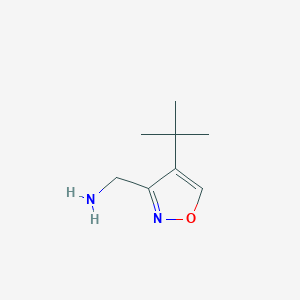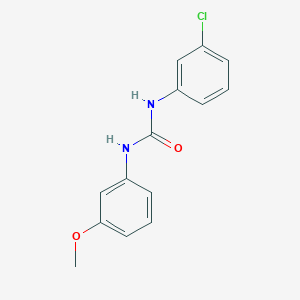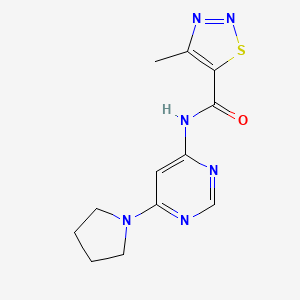
4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a pyrimidine ring, a thiadiazole ring, and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.
Construction of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide derivatives and appropriate electrophiles.
Final Coupling: The final step involves coupling the pyrimidine-thiadiazole intermediate with the pyrrolidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted analogs of the original compound.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which 4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 4-methyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-(6-(morpholin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-(6-(azepan-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
The uniqueness of 4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
属性
IUPAC Name |
4-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-8-11(20-17-16-8)12(19)15-9-6-10(14-7-13-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,13,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMXODKAJUZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
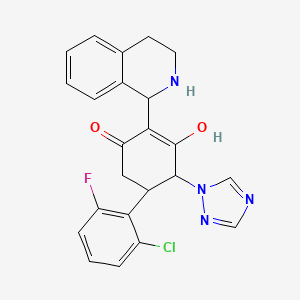
methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)
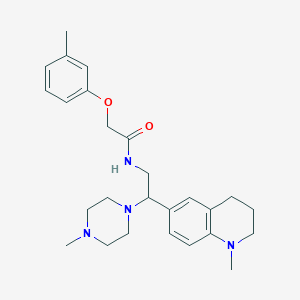
![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)
